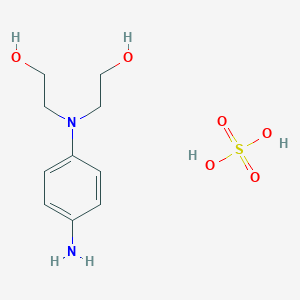
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate
説明
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate is a chemical compound used in cosmetic hair dye formulations. It is known for its application at concentrations of up to 5% in these products. The compound has been evaluated for its safety and potential health effects, particularly in the context of its use in hair dyes .
Synthesis Analysis
The synthesis of related compounds, such as N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine (DNP), involves the preparation of N-salicylideneaniline-type compounds and their structural studies in the crystalline state . Although the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate itself is not detailed in the provided papers, the synthesis of similar compounds can involve complex organic reactions, including the formation of Schiff bases and the use of sulphonation agents .
Molecular Structure Analysis
The molecular structure of related compounds, such as N,N'-bis(phenylsulfonyl)-p-phenylenediamine, has been investigated using X-ray crystallography. These studies have revealed nonpolar twisted structures and the absence of π conjugation through the sulfonamide groups . This information can be indicative of the structural characteristics that might be expected for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate.
Chemical Reactions Analysis
Chemical reactions involving related compounds, such as the electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of arylsulfinic acids, have been studied. These reactions can lead to the formation of new sulfonamide derivatives through Michael type addition reactions . Such reactions are relevant to understanding the chemical behavior of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate have been assessed in safety studies. The oral LD50 for rats was determined to be 264 mg/kg, indicating a certain level of acute toxicity. The compound has also been evaluated for its effects on body weight, feed consumption, serum iron concentrations, and pituitary weights in rats. Sensitization studies have shown that it can induce delayed hypersensitivity in guinea pigs and may cause sensitization in humans . Additionally, the compound was not found to be teratogenic or to induce a dominant lethal effect in rats .
Relevant Case Studies
Case studies involving the safety assessment of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate have been conducted to determine its potential health effects. These studies have included evaluations of teratogenicity, dominant lethal mutations, and other toxicological endpoints in animal models . The findings from these studies are crucial for determining the safe use of this compound in cosmetic products.
科学的研究の応用
-
N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization
- Application Summary : This compound was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C were evaluated .
- Methods of Application : The reaction follows a first-order reaction rate, which is in accordance with the proposed reaction mechanism . Yield optimization was performed using an L4 Taguchi orthogonal array .
- Results or Outcomes : The chemical analysis, rheological behavior, and stabilizing ability of the product for metal and metal oxide slurries were investigated .
-
N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids
- Application Summary : This compound is used in food contact materials .
- Methods of Application : The safety assessment of this substance was conducted by the EFSA Panel on Food Contact Materials, Enzymes, and Processing Aids .
- Results or Outcomes : The results of the safety assessment are not detailed in the search results .
-
One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide from Triglycerides Using Zinc-Doped Calcium Oxide Nanospheroids as a Heterogeneous Catalyst
- Application Summary : This compound was synthesized from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts . The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .
- Methods of Application : The amidation reaction of natural triglycerides was found to follow the pseudo-first-order kinetic model, and the first-order rate constant was calculated as 0.171 min −1 for jatropha oil aminolysis . The activation energy ( E a) and pre-exponential factor ( A) for the same reaction were found to be 47.8 kJ mol −1 and 4.75 × 10 8 min −1, respectively .
- Results or Outcomes : The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .
-
N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization
- Application Summary : N,N-bis-(2-hydroxyethyl)oleamide (NHEO) was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst .
- Methods of Application : The reaction kinetics at 140°C has been evaluated . The reaction follows a first-order reaction rate which is in accordance with the proposed reaction mechanism . Yield optimization has been performed implementing an L4 Taguchi orthogonal array .
- Results or Outcomes : The chemical analysis, rheological behavior and stabilizing ability of the product for metal and metal oxide slurries has been investigated .
-
Safety assessment of the substance N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids
- Application Summary : This compound is used in food contact materials .
- Methods of Application : The safety assessment of this substance was conducted by the EFSA Panel on Food Contact Materials, Enzymes, and Processing Aids .
- Results or Outcomes : The results of the safety assessment are not detailed in the search results .
Safety And Hazards
“N,N-Bis(2-hydroxyethyl)” compounds can have various safety and hazard profiles depending on their specific structure. For example, “N,N-Bis(2-hydroxyethyl)stearylamine” partially esterified with saturated C16/C18 fatty acids is not of safety concern for the consumer when used at up to 2% (w/w) in all polymers intended for contact with foods represented by simulant E for up to 6 months at room temperature .
特性
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFMEHSEWDYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57524-61-5, 7575-35-1 (Parent) | |
| Record name | Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020075 | |
| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | |
CAS RN |
54381-16-7, 58262-44-5, 63886-75-9 | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X5A8DP6HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















